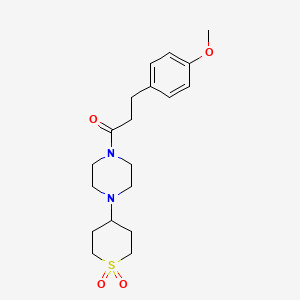

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-25-18-5-2-16(3-6-18)4-7-19(22)21-12-10-20(11-13-21)17-8-14-26(23,24)15-9-17/h2-3,5-6,17H,4,7-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAKAQSYWEDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including a piperazine ring and a tetrahydrothiopyran moiety, suggest possible applications in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Structural Overview

The compound can be represented by the following structural formula:

Key Structural Features

- Piperazine Ring : Known for its role in various pharmacological agents.

- Tetrahydrothiopyran Moiety : Contributes to the compound's reactivity and biological interactions.

- Methoxyphenyl Group : May enhance lipophilicity and biological activity.

Interaction with Biological Targets

The interaction of this compound with various biological molecules is crucial for understanding its mechanism of action. Techniques such as molecular docking studies and in vitro assays can elucidate how the compound binds to target proteins or enzymes. The presence of the piperazine ring may facilitate interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects, similar to other piperazine derivatives .

Case Studies

Recent investigations into related compounds have highlighted their potential in treating neurological disorders. For instance, a study demonstrated that piperazine derivatives could modulate serotonin receptors, indicating possible antidepressant effects .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(piperazin-1-yl)-2-methylphenyl)ethanone | Piperazine ring with methyl substitution | Antidepressant |

| 4-(4-fluorophenyl)piperazine | Fluorinated phenyl group | Anxiolytic |

| 6-(trifluoromethyl)pyridin-3-carboxylic acid | Trifluoromethyl pyridine | Antimicrobial |

The unique combination of the tetrahydrothiopyran structure with the methoxyphenyl group may provide enhanced selectivity for specific targets compared to other similar compounds.

Synthesis and Applications

Synthesis methods for this compound involve multiple steps, including the formation of the piperazine ring and subsequent modifications to introduce the thiopyran and methoxyphenyl groups. Understanding these synthetic pathways is essential for producing sufficient quantities for biological testing.

常见问题

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of tetrahydro-2H-thiopyran-4-yl piperazine derivatives with 4-methoxyphenyl propanone intermediates. Key steps include:

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution reactions to enhance reactivity .

- Temperature Control: Reactions often proceed under reflux conditions (80–120°C) to achieve high yields while minimizing side products .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is used to isolate the final product. Purity is confirmed via TLC and HPLC (>95% purity threshold) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the positions of the thiopyran-dioxide, piperazine, and 4-methoxyphenyl groups. Aromatic protons in the 6.8–7.4 ppm range and methoxy singlet at ~3.8 ppm are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 437.18) .

- Infrared (IR) Spectroscopy: Stretching frequencies for ketone (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) groups confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation: Systematically modify the methoxy group (e.g., replace with halogen, alkyl, or nitro groups) and analyze effects on target binding using in vitro assays .

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding with the sulfone group and π-π stacking with the aryl ring .

- Pharmacophore Mapping: Identify critical moieties (e.g., piperazine linker, sulfone group) using tools like Schrödinger’s Phase .

Advanced: What experimental designs are recommended for assessing biological activity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves (e.g., 10 nM–100 µM range) .

- Cell-Based Assays: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

- Target Validation: CRISPR/Cas9 knockout of suspected targets (e.g., PI3K/Akt pathway) to confirm mechanism .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability between replicates or labs .

- Control Experiments: Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

Advanced: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction: Use QSAR models in SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and hepatotoxicity .

- Molecular Dynamics (MD) Simulations: Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify susceptible sites for oxidation .

- Metabolite Identification: In silico tools like Meteor (Lhasa Limited) predict phase I/II metabolites for targeted LC-MS/MS analysis .

Advanced: How to evaluate the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C indicates robustness) .

- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Sulfone and ketone groups may hydrolyze under extreme pH .

- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

Advanced: What analytical methods ensure batch-to-batch consistency in research settings?

Methodological Answer:

- HPLC Method Development: Optimize using C18 columns with acetonitrile/water gradients. Retention time and peak area reproducibility (RSD <2%) are critical .

- LC-MS/MS Quantification: Detect trace impurities (e.g., synthetic intermediates) with MRM transitions specific to the compound .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。